H-L-Phe-Oall HCl

Vue d'ensemble

Description

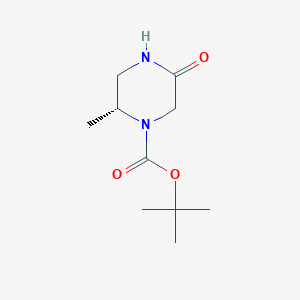

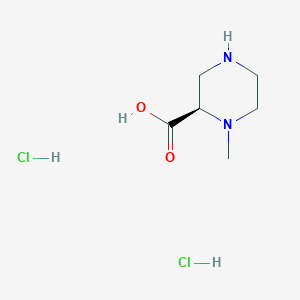

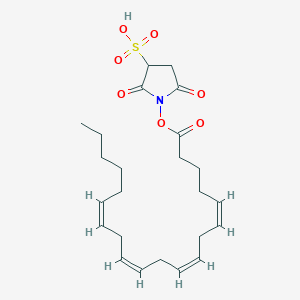

H-L-Phenylalanine-O-allyl hydrochloride is a compound used in peptide synthesis and various biochemical applications. It is an amino acid derivative where the carboxyl group of phenylalanine is protected by an allyl ester group, and it is often used in the synthesis of peptides to prevent unwanted reactions at the carboxyl group during peptide bond formation.

Applications De Recherche Scientifique

H-L-Phenylalanine-O-allyl hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and for studying reaction mechanisms.

Biology: In the synthesis of peptide-based probes and inhibitors for biological studies.

Medicine: For the development of peptide-based therapeutics and diagnostic agents.

Industry: In the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Orientations Futures

While specific future directions for H-L-Phe-Oall HCl are not mentioned in the available resources, a paper titled “An exercise-inducible metabolite that suppresses feeding and obesity” discusses the potential of exercise-inducible metabolites in controlling food intake and influencing systemic energy balance . This could potentially open up new avenues for research involving this compound.

Mécanisme D'action

Target of Action

H-L-Phe-Oall HCl is a derivative of the amino acid phenylalanine . The primary target of phenylalanine is Phenylalanine Hydroxylase (PAH) , an enzyme that catalyzes the rate-limiting step in the phenylalanine catabolism, consuming about 75% of the phenylalanine input from the diet and protein catabolism under physiological conditions .

Mode of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

Phenylalanine is involved in the shikimate (SHIK) and L-Phe branch pathways . The significant upregulation of genes encoding rate-limiting enzymes (aroD and yidB) and key genes (aroF, pheA, and aspC) pushes more carbon flux toward the L-Phe synthesis . The changes of a number of important metabolites (DAHP, DHS, DHQ, Glu, and PPN) enable the adequate supply of precursors for high-yield L-Phe production .

Pharmacokinetics

It is known that the compound is a white powder with a molecular weight of 24172 . It is recommended to be stored at 0 - 8°C .

Result of Action

The result of the action of this compound is the production of L-phenylalanine, which is then used in the synthesis of neurotransmitters like norepinephrine and dopamine . This can lead to antidepressant effects .

Action Environment

The action environment of this compound is largely dependent on the conditions of the reaction it is involved in. For instance, in peptide synthesis, the conditions used for its deprotection, use in Boc and Fmoc peptide synthesis, and its comparison to other related Cys protecting groups can influence its action . Environmental factors such as temperature, pH, and the presence of other compounds can also influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

H-L-Phe-Oall HCl plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The nature of these interactions is complex and involves various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the production of L-phenylalanine (L-Phe) in E. coli, a process that involves multiple rounds of random mutagenesis and modification of key genes of the shikimate (SHIK) and L-Phe branch pathways .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is involved in the protection and subsequent deprotection of cysteine, facilitating the synthesis of complex disulfide-rich peptides .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, it is involved in the production of L-phenylalanine (L-Phe) in E. coli, a process that involves the shikimate (SHIK) and L-Phe branch pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-L-Phenylalanine-O-allyl hydrochloride typically involves the protection of the carboxyl group of phenylalanine with an allyl ester. This can be achieved through esterification reactions using allyl alcohol in the presence of a suitable catalyst. The reaction conditions often involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran. The hydrochloride salt form is obtained by treating the protected amino acid with hydrochloric acid.

Industrial Production Methods

Industrial production methods for H-L-Phenylalanine-O-allyl hydrochloride are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves crystallization or chromatography techniques to obtain the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

H-L-Phenylalanine-O-allyl hydrochloride undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or other oxidized derivatives.

Reduction: The allyl group can be reduced to form the corresponding alkane.

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the allyl group.

Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated alkanes.

Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

H-L-Phenylalanine-O-methyl ester hydrochloride: Similar in structure but with a methyl ester protecting group instead of an allyl ester.

H-L-Phenylalanine-O-ethyl ester hydrochloride: Similar in structure but with an ethyl ester protecting group.

H-L-Phenylalanine-O-tert-butyl ester hydrochloride: Similar in structure but with a tert-butyl ester protecting group.

Uniqueness

H-L-Phenylalanine-O-allyl hydrochloride is unique due to the allyl ester protecting group, which offers specific advantages in terms of regioselectivity and ease of removal under mild conditions. This makes it particularly useful in complex peptide synthesis where selective deprotection is required.

Propriétés

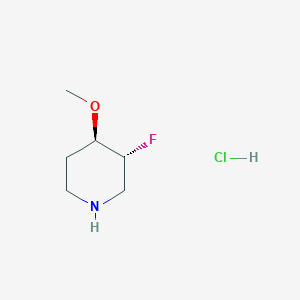

IUPAC Name |

prop-2-enyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2;1H/t11-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBCPTZYXIHMQG-MERQFXBCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

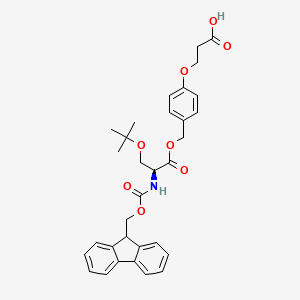

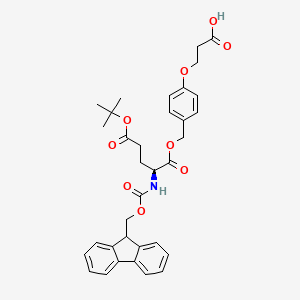

![2-[4-[[(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid;N-cyclohexylcyclohexanamine](/img/structure/B6289873.png)